molecular formula C21H23N5O2S B2836043 3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 403728-14-3

3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2836043
CAS No.: 403728-14-3
M. Wt: 409.51
InChI Key: XAEPRWWRWQOQDQ-UHFFFAOYSA-N
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Description

3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.
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Scientific Research Applications

Alpha 1-Adrenoceptor Antagonists

Elworthy et al. (1997) identified novel arylpiperazines, structurally related to the compound of interest, as alpha 1-adrenoceptor (AR) subtype-selective antagonists. These compounds showed nanomolar affinity for the alpha 1-AR subtype prevalent in the human lower urinary tract, indicating potential applications in treating conditions like benign prostatic hyperplasia (BPH) (Elworthy et al., 1997).

Antimicrobial Agents

Buha et al. (2012) synthesized a series of 1-N-substituted-3-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio)quinazolin-6-yl)urea/thiourea derivatives and evaluated them for antimicrobial activity. These compounds displayed broad-spectrum activity against tested microorganisms, suggesting their utility in developing new antimicrobial agents (Buha et al., 2012).

Anti-inflammatory Applications

Kumar and Rajput (2009) investigated a series of quinazolin-4-one derivatives for their anti-inflammatory activity. Their study found that these compounds exhibited significant inhibition of edema, with one particular compound showing comparable activity to standard drugs at different dosages (Kumar & Rajput, 2009).

Sulfonylation and Migration Studies

Mertens et al. (2013) conducted a study on the sulfonylation of quinazolin-4(3H)-ones and related compounds. They observed that the sulfonylation process was sensitive to the substituents' electronic features, offering insights into the structural requirements for selective functionalization of these compounds (Mertens et al., 2013).

Catalyst-Free Synthesis of Pyrazoloquinazolines

Kolosov et al. (2016) reported a catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines, highlighting the efficiency and versatility of this method in producing a variety of heterocyclic compounds of potential therapeutic interest (Kolosov et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one involves the condensation of 2-aminobenzenethiol with 3-propyl-2-bromoquinazolin-4-one, followed by the reaction of the resulting intermediate with 4-(2-pyridyl)piperazine-1-carboxylic acid. The final product is obtained after purification and isolation.", "Starting Materials": [ "2-aminobenzenethiol", "3-propyl-2-bromoquinazolin-4-one", "4-(2-pyridyl)piperazine-1-carboxylic acid", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 3-propyl-2-bromoquinazolin-4-one by bromination of 3-propylquinazolin-4-one with bromine in acetic acid.", "Step 2: Preparation of 2-aminobenzenethiol by the reduction of 2-nitrobenzenethiol with tin and hydrochloric acid.", "Step 3: Condensation of 2-aminobenzenethiol with 3-propyl-2-bromoquinazolin-4-one in the presence of sodium bicarbonate and diethyl ether to form 3-propyl-2-(benzenesulfanyl)quinazolin-4-one.", "Step 4: Reaction of 3-propyl-2-(benzenesulfanyl)quinazolin-4-one with 4-(2-pyridyl)piperazine-1-carboxylic acid in the presence of sodium hydroxide and water to form 3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one.", "Step 5: Purification and isolation of the final product by recrystallization from a suitable solvent." ] }

CAS No.

403728-14-3

Molecular Formula

C21H23N5O2S

Molecular Weight

409.51

IUPAC Name

3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C21H23N5O2S/c1-2-9-26-20(28)16-7-6-15(14-17(16)23-21(26)29)19(27)25-12-10-24(11-13-25)18-5-3-4-8-22-18/h3-8,14H,2,9-13H2,1H3,(H,23,29)

InChI Key

XAEPRWWRWQOQDQ-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4)NC1=S

solubility

not available

Origin of Product

United States

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